Cytotoxic Potency: Quantifying the 1.38-Fold Differential Between Cetoniacytone A and B
A direct comparison of growth inhibition against HEPG2 and MCF7 human tumor cell lines reveals a quantifiable difference in potency. Cetoniacytone A is 1.38-fold more potent (GI50 = 3.2 μM) than its biosynthetic precursor, Cetoniacytone B (GI50 = 4.4 μM) . This suggests the N-acetyl group is a key pharmacophore for enhanced activity. Cetoniacytone B offers a less potent but chemically distinct alternative for studies requiring a baseline or comparator for structure-activity relationship (SAR) analysis.
| Evidence Dimension | Growth inhibition (GI50) |
|---|---|
| Target Compound Data | GI50 = 4.4 μM |
| Comparator Or Baseline | Cetoniacytone A, GI50 = 3.2 μM |
| Quantified Difference | Cetoniacytone B is 1.38-fold less potent |
| Conditions | HEPG2 and MCF7 human tumor cell lines |
Why This Matters
This data is essential for SAR studies, enabling researchers to select the optimal compound for potency-based vs. mechanistic assays and to calibrate their experimental system.
